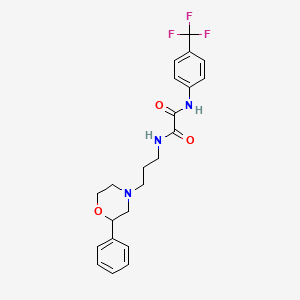
N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar oxalamide derivatives. For instance, paper describes a novel synthetic
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduces a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a one-pot approach, employing 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yielding and operationally simple pathway for producing both anthranilic acid derivatives and oxalamides, hinting at the synthetic versatility of compounds structurally related to N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Material Science and Catalysis
Supramolecular Assemblies
Piotrkowska et al. (2007) explored the role of N,N′-diaryloxalamides in forming supramolecular assemblies through hydrogen bonding and aryl–perfluoroaryl stacking interactions. This research highlights the structural utility of oxalamides in designing complex molecular architectures, potentially applicable in material science for creating novel materials with specific physical or chemical properties (Piotrkowska et al., 2007).
Crystallization Processes
The influence of thermal history on the crystallization of poly(l-lactide) with soluble-type nucleators, including oxalamides, was investigated by Shen et al. (2016). This study provides insights into the applications of oxalamides as nucleating agents in polymer science, significantly affecting the material properties through the modulation of crystallization behavior (Shen et al., 2016).
Electrocatalysis and Oxidation Processes
Catalytic Activation
Research by Saleem et al. (2013, 2014) on ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, including studies on catalytic oxidation and transfer hydrogenation, illustrates the potential of oxalamide derivatives in catalysis. These studies demonstrate how subtle changes in molecular structure can significantly influence catalytic activity and efficiency, underscoring the importance of oxalamides in developing new catalysts (Saleem et al., 2013); (Saleem et al., 2014).
Wirkmechanismus
Target of Action
The compound contains a phenylmorpholine moiety, which is found in many psychostimulant drugs . Therefore, it’s possible that this compound could interact with monoamine neurotransmitters .
Mode of Action
If the compound does interact with monoamine neurotransmitters, it might act as a releaser, increasing the levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The affected pathways would likely involve the synthesis, release, reuptake, or degradation of monoamine neurotransmitters .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its lipophilicity, size, and charge. The presence of the trifluoromethyl group could potentially affect its metabolic stability .
Result of Action
The increase in monoamine neurotransmitter levels could have various effects, depending on the specific neurotransmitters involved and the regions of the brain where their levels are increased .
Eigenschaften
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-7-9-18(10-8-17)27-21(30)20(29)26-11-4-12-28-13-14-31-19(15-28)16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJGSSXPKQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)
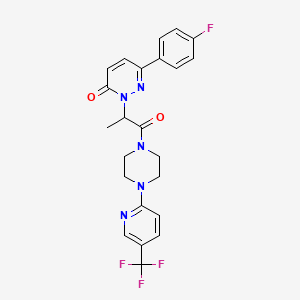
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

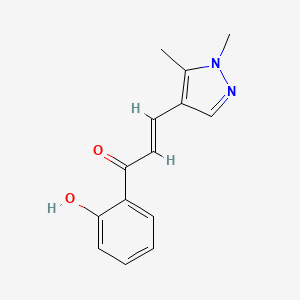

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
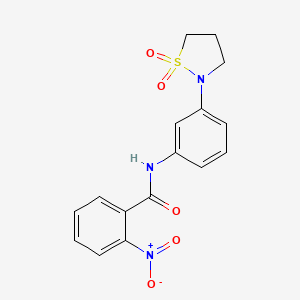
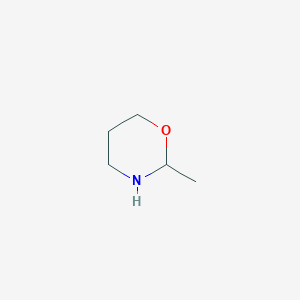
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)